4-butyl-1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
Properties
IUPAC Name |
8-butyl-12-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN6O2S/c1-2-3-11-30-23(33)22-19(10-16-34-22)31-20(26-27-24(30)31)8-9-21(32)29-14-12-28(13-15-29)18-7-5-4-6-17(18)25/h4-7,10,16H,2-3,8-9,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZUBJUUABFJAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-butyl-1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a novel synthetic molecule that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound comprises several functional groups that contribute to its biological activity:
- Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core : This heterocyclic structure is known for its diverse biological activities.
- Piperazine ring : Frequently found in pharmacologically active compounds, it enhances binding affinity to various receptors.
- Fluorophenyl moiety : The presence of fluorine can influence lipophilicity and metabolic stability.
The biological activity of the compound is primarily attributed to its interaction with specific targets in cellular pathways. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in disease processes.
- Inhibition of Equilibrative Nucleoside Transporters (ENTs) :
- Antimelanogenic Effects :
Pharmacological Studies
A comprehensive evaluation of the compound's pharmacological properties reveals promising results:
- In vitro Studies :
- Various assays have been conducted to determine the compound's efficacy against different cell lines. Notably, it has shown low cytotoxicity while effectively inhibiting target enzymes at micromolar concentrations.
- Kinetic Analysis :
Case Study 1: Inhibition of Tyrosinase
In a study focusing on tyrosinase inhibitors, derivatives of the compound were synthesized and tested for their ability to inhibit enzyme activity in Agaricus bisporus tyrosinase (AbTYR). The results highlighted that specific modifications significantly enhanced inhibitory potency without compromising cell viability .
Case Study 2: Selective ENTs Inhibition
A series of analogues were tested for their ability to inhibit human equilibrative nucleoside transporters (ENTs). One analogue demonstrated irreversible inhibition characteristics with a distinct binding site compared to conventional inhibitors. This finding suggests a unique mechanism that could be leveraged for drug development targeting nucleoside transport pathways .
Data Tables
| Compound | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Tyrosinase | 25 | Competitive Inhibitor |
| Compound B | ENT1 | 15 | Irreversible Inhibitor |
| Compound C | ENT2 | 10 | Non-competitive Inhibitor |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their differentiating features are summarized below:
Pharmacological Implications
- Piperazine Derivatives : The target compound’s 2-fluorophenylpiperazine side chain is structurally analogous to ligands targeting 5-HT1A and D2 receptors. Comparatively, trifluoromethylphenyl-substituted piperazines (e.g., compound 5 in ) exhibit higher metabolic stability due to electron-withdrawing effects.
- Alkyl vs. Aryl Substituents : Linear butyl (target) vs. branched isobutyl () at position 4 may influence pharmacokinetics. Linear chains typically increase metabolic oxidation rates, while branched chains enhance steric protection against enzymes .
- Thioether vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
